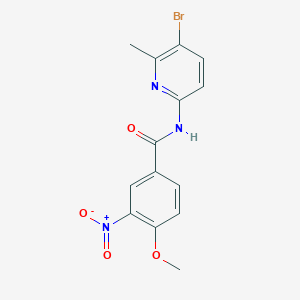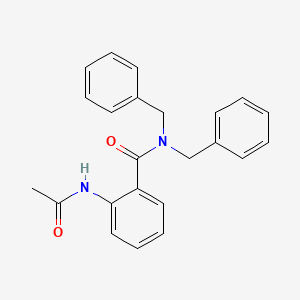![molecular formula C17H26FNO B6028743 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In
作用机制
6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol works by inhibiting the activity of BTK, a key enzyme in the B cell receptor (BCR) signaling pathway. BTK is essential for B cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and autoimmune disorders. By inhibiting BTK activity, this compound prevents B cell activation and proliferation, leading to reduced tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduced B cell activation and proliferation, reduced tumor growth, and reduced inflammation. In preclinical models, this compound has been shown to have potent anti-tumor activity in B cell malignancies, such as CLL and MCL. In addition, this compound has also been shown to reduce inflammation and joint damage in rheumatoid arthritis models.
实验室实验的优点和局限性
One of the major advantages of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol is its specificity for BTK, which reduces off-target effects and toxicity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, making it a viable option for clinical development. However, one of the limitations of this compound is its poor solubility, which may limit its efficacy in certain applications. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
未来方向
Despite the promising preclinical data, several questions remain regarding the clinical potential of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol. One of the future directions for this compound is to determine its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration of this compound in various disease settings. Furthermore, this compound may have potential applications in other diseases, such as multiple sclerosis and lupus, which warrant further investigation. Finally, the development of this compound analogs with improved solubility and potency may further enhance its therapeutic potential.
合成方法
The synthesis of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol involves several steps, including the preparation of key intermediates and coupling reactions. The first step involves the synthesis of (E)-3-(4-fluorophenyl)-2-propen-1-amine, which is then coupled with 2-methyl-2-heptanol in the presence of a coupling agent to form the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has been shown to inhibit BTK activity, which is essential for B cell survival and proliferation. In addition, this compound has also been studied in autoimmune disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage.
属性
IUPAC Name |
6-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO/c1-14(6-4-12-17(2,3)20)19-13-5-7-15-8-10-16(18)11-9-15/h5,7-11,14,19-20H,4,6,12-13H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDXDKFTEVKKEV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NCC=CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)NC/C=C/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)